![molecular formula C21H15ClN4O3 B2413087 N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-44-5](/img/structure/B2413087.png)

N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

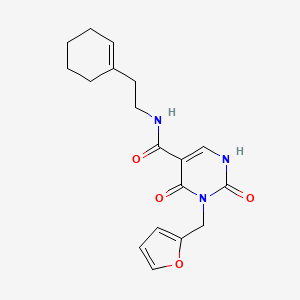

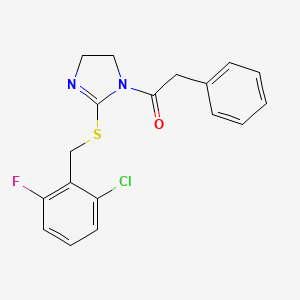

The compound is a derivative of pyrazolo[3,4-b]pyridine, which is a type of heterocyclic aromatic organic compound. The presence of the benzodioxol group suggests that it might have similar properties to other benzodioxol derivatives .

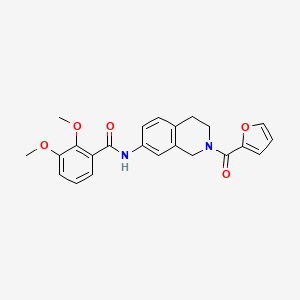

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a pyrazolo[3,4-b]pyridine core. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific substituents and their positions on the pyrazolo[3,4-b]pyridine core .科学的研究の応用

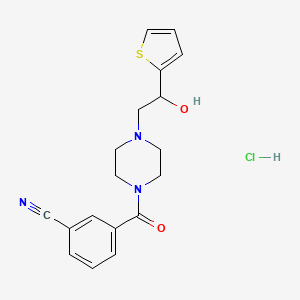

Anticancer Applications

This compound has been used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The study identified 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . These molecules caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Antidiabetic Applications

Benzodioxol carboxamide derivatives, including this compound, have been investigated for their antidiabetic potential . Compounds IIa and IIc displayed potent α-amylase inhibition (IC 50 values of 0.85 and 0.68 µM, respectively) while exhibiting a negligible effect on the Hek293t normal cell line (IC 50 > 150 µM), suggesting their safety . In vivo experiments revealed that five doses of IIc substantially reduced mice blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in contrast to the control group .

Antitumor Applications

The compound has been used in the design and synthesis of indole-based compounds based on the structures of antitubulin molecules, to further explore the utility of indoles as anticancer agents . Compound IId demonstrated significant activity against four cancer cell lines (26–65 µM) .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O3/c1-12-18-19(22)15(10-23-20(18)26(25-12)14-5-3-2-4-6-14)21(27)24-13-7-8-16-17(9-13)29-11-28-16/h2-10H,11H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZZOYCSFGGDNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413010.png)

![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)